1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396811-74-7
VCID: VC6184274
InChI: InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25)
SMILES: CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C21H24N2O2
Molecular Weight: 336.435

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide

CAS No.: 1396811-74-7

Cat. No.: VC6184274

Molecular Formula: C21H24N2O2

Molecular Weight: 336.435

* For research use only. Not for human or veterinary use.

1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide - 1396811-74-7

Specification

CAS No. 1396811-74-7
Molecular Formula C21H24N2O2
Molecular Weight 336.435
IUPAC Name 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide
Standard InChI InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25)
Standard InChI Key APYYCGKRKOHTKT-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises:

  • Azetidine core: A four-membered saturated heterocyclic ring containing three carbon atoms and one nitrogen atom.

  • Acetyl group: Positioned at the nitrogen atom of the azetidine ring (1-acetyl substitution).

  • Carboxamide side chain: Attached to the third carbon of the azetidine ring, extending into an N-(3,3-diphenylpropyl) substituent.

Molecular Formula: C23H26N2O2\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_2
Molecular Weight: 362.47 g/mol (calculated using PubChem’s molecular formula parser) .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-Acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamideC23H26N2O2\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_2362.473,3-diphenylpropyl side chain
1-Acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]azetidine-3-carboxamide C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3326.40Methoxynaphthalene-ethyl substituent
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide C29H30N4O3\text{C}_{29}\text{H}_{30}\text{N}_4\text{O}_3498.58Piperidine-benzoxazinone hybrid scaffold

Synthesis and Derivative Design

Hypothesized Synthetic Routes

While no explicit synthesis protocol exists for this compound, azetidine-carboxamides are typically synthesized via:

  • Ring-closing metathesis: Formation of the azetidine ring from allylamine precursors.

  • Amide coupling: Reaction of azetidine-3-carboxylic acid with 3,3-diphenylpropylamine using coupling agents like HATU or EDCl .

  • Acetylation: Post-functionalization of the azetidine nitrogen with acetyl chloride.

Challenges in Synthesis

  • Steric hindrance: The 3,3-diphenylpropyl group may impede reaction efficiency during amide bond formation.

  • Ring strain: Azetidine’s four-membered ring requires careful optimization of reaction conditions to prevent ring-opening side reactions .

CompoundTargetIC₅₀/EC₅₀Therapeutic Area
CHEMBL3289824 RORγ12 nMAutoimmune inflammation
Cpd. 24 (WO2018138362A1) RORγ30 mpk*Multiple sclerosis models
EP2008654A1 derivatives UnspecifiedN/ACancer, pain, asthma

*mpk: milligrams per kilogram body weight in murine models.

Physicochemical and ADMET Properties

Predicted Properties

Using PubChem’s computed descriptors for CHEMBL3289824 as a reference :

  • LogP: 3.8 (indicative of moderate lipophilicity).

  • Hydrogen bond donors/acceptors: 2/3 (suggesting moderate solubility).

  • Topological polar surface area (TPSA): 60 Ų (favorable for blood-brain barrier penetration).

Metabolic Stability

  • Cytochrome P450 interactions: Likely substrates for CYP3A4 due to the diphenylpropyl group, necessitating co-administration with inhibitors in clinical settings .

Comparative Analysis with Clinical Candidates

Structural Innovations

  • Diphenylpropyl vs. methoxynaphthalene: The 3,3-diphenylpropyl group may enhance metabolic stability compared to the methoxynaphthalene moiety in CHEMBL3289824, which is prone to oxidative demethylation .

  • Azetidine vs. piperidine: The smaller azetidine ring reduces molecular weight by ~36 g/mol compared to piperidine-containing analogs, potentially improving bioavailability .

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